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molecular formula C23H49NO B093239 Stearoxypropyl dimethylamine CAS No. 17517-01-0

Stearoxypropyl dimethylamine

Cat. No. B093239
M. Wt: 355.6 g/mol
InChI Key: BHQZSXXOSYWJSZ-UHFFFAOYSA-N
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Patent
US06576794B2

Procedure details

A 1-L autoclave equipped with a stirrer and a thermometer was charged with N,N-dimethyl-3-octadecyloxy-propylamine (300 g) obtained in Example 1A, isopropyl alcohol (90 g) and methyl chloride (100 g) to conduct a reaction at 90° C. for 6 hours. Excessive methyl chloride was topped to obtain an isopropyl alcohol solution of N,N,N-trimethyl-3-octadecyloxypropylammonium chloride. The quaternizing rate was 98% (KSTM 20082).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH3:3].[CH3:26][Cl:27]>C(O)(C)C>[Cl-:27].[CH3:1][N+:2]([CH2:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])([CH3:26])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CN(C)CCCOCCCCCCCCCCCCCCCCCC
Name
Quantity
100 g
Type
reactant
Smiles
CCl
Name
Quantity
90 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L autoclave equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
a reaction at 90° C. for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[N+](C)(C)CCCOCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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